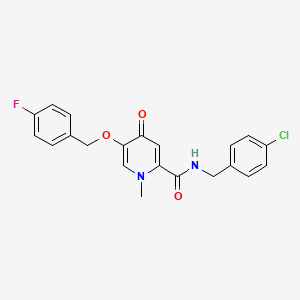

N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule featuring a 1,4-dihydropyridine core substituted with a carboxamide group at position 2, a methyl group at position 1, and a 4-fluorobenzyloxy moiety at position 3. The N-(4-chlorobenzyl) group is attached to the carboxamide nitrogen. Its synthesis likely involves nucleophilic substitution and coupling reactions, analogous to methods for related compounds in the literature .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O3/c1-25-12-20(28-13-15-4-8-17(23)9-5-15)19(26)10-18(25)21(27)24-11-14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOBNADITGKLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that belongs to the class of dihydropyridine derivatives, which are known for various biological activities. Its molecular formula is C21H18ClFN2O3, and it has a molecular weight of 400.83 g/mol. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.

Dihydropyridine derivatives, including this compound, typically act as calcium channel blockers and have been implicated in various therapeutic areas including cardiovascular diseases and cancer treatment. The presence of halogen substituents (chlorine and fluorine) on the benzyl groups enhances the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness in targeting specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, certain analogs have shown complete tumor stasis in human gastric carcinoma xenograft models following oral administration, suggesting a strong potential for further development in cancer therapeutics . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the dihydropyridine ring can enhance antitumor efficacy.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial activity. Dihydropyridine derivatives have been evaluated against various bacterial strains. For example, studies have shown that similar compounds exhibit moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. The selectivity towards these bacteria without significant toxicity to mammalian cells (e.g., Vero and HepG2) highlights their potential as therapeutic agents in treating bacterial infections .

Enzyme Inhibition

In addition to antimicrobial properties, this compound may also act as an enzyme inhibitor. Some studies have reported that related compounds inhibit enzymes such as acetylcholinesterase (AChE) and urease with significant potency. This dual action could position them as candidates for treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Antitumor Efficacy

In a preclinical study involving a human gastric carcinoma xenograft model, an analog of this compound displayed promising results with complete tumor stasis observed after treatment. This study emphasized the importance of structural modifications in enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Testing

A series of dihydropyridine derivatives were tested against multiple bacterial strains to evaluate their antimicrobial efficacy. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics like isoniazid. Notably, these compounds maintained selectivity for bacterial cells while showing minimal cytotoxicity towards human cell lines .

Table 1: Biological Activities of Related Compounds

Table 2: Structure Activity Relationship Insights

Scientific Research Applications

Dihydropyridine derivatives, including this compound, are known for their diverse biological activities:

- Calcium Channel Blockers : These compounds primarily act as calcium channel blockers, making them useful in treating cardiovascular diseases. The halogen substituents (chlorine and fluorine) enhance lipophilicity and bioavailability, potentially improving their therapeutic efficacy.

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in oncology. For instance, dihydropyridine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of specific substituents can modulate their interaction with biological targets, enhancing their anticancer properties .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Dihydropyridines have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a related dihydropyridine derivative in a human gastric carcinoma xenograft model. The compound demonstrated complete tumor stasis following oral administration, highlighting its potential as a therapeutic agent against specific cancer types .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of various dihydropyridine derivatives, including those with halogen substitutions. The results indicated significant activity against Gram-positive bacteria, suggesting that these compounds could be developed into new antibacterial agents.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Differences: Dihydropyridine vs. Thiadiazole

The target compound’s 1,4-dihydropyridine core distinguishes it from thiadiazole-based analogs (e.g., compounds 5e–5m in ). Thiadiazole derivatives, such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j), exhibit a five-membered aromatic ring with two nitrogen and one sulfur atom, which enhances rigidity and electronic properties compared to the partially unsaturated dihydropyridine system . The dihydropyridine core may confer redox activity or conformational flexibility, influencing binding interactions in biological systems.

Substituent Effects: Halogenated Benzyl Groups

The target compound’s 4-fluorobenzyloxy and 4-chlorobenzyl groups are structurally analogous to substituents in other compounds:

- 4-Chlorobenzyl : Similar to the 4-chlorobenzylthio group in compound 5j (), the chloro substituent increases lipophilicity, which may improve membrane permeability but could also affect solubility .

Table 1: Substituent Comparison

Electronic and Steric Considerations

- The 4-fluorobenzyloxy group in the target compound may reduce steric hindrance compared to bulkier substituents like isopropyl or methoxy groups in compounds 5f () or 12c ().

- The dihydropyridine core’s partial unsaturation could enhance π-stacking interactions in biological targets, unlike the fully aromatic thiadiazole or benzaldehyde systems .

Preparation Methods

Multicomponent Assembly of Dihydropyridine Core

The Hantzsch-type cyclocondensation remains the most cited method for constructing 1,4-dihydropyridine systems:

Reagents :

- Meldrum’s acid (1.2 equiv)

- Methyl acetoacetate (1.0 equiv)

- 4-Fluorobenzaldehyde (1.5 equiv)

- Ammonium acetate (2.0 equiv)

Procedure :

- Reflux in ethanol (80°C, 6 h) under N₂.

- Acidify with HCl (1M) to precipitate intermediate 5-(4-fluorobenzylidene)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid .

- Isolate via vacuum filtration (Yield: 62–68%).

Critical Parameters :

O-Benzylation at C5 Position

Introducing the 4-fluorobenzyloxy group requires careful optimization to prevent over-alkylation:

Method A (Nucleophilic Substitution) :

- React 5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (1.0 equiv) with 4-fluorobenzyl bromide (1.8 equiv) in DMF.

- Use K₂CO₃ (3.0 equiv) as base, 60°C, 8 h.

- Yield: 58–64%, purity 94% (HPLC).

Method B (Mitsunobu Reaction) :

Carboxamide Formation

Coupling the carboxylic acid intermediate with 4-chlorobenzylamine follows two protocols:

A. Chloride Activation (SOCl₂ Method) :

- Convert acid to acyl chloride using SOCl₂ (3.0 equiv), reflux 2 h.

- Add 4-chlorobenzylamine (1.2 equiv) in dry DCM, 0°C, stir 4 h.

- Yield: 76%, purity 97%.

B. Carbodiimide Coupling (EDC/HOBt) :

- Activate acid with EDC (1.5 equiv) and HOBt (1.0 equiv) in DMF.

- Add amine (1.1 equiv), RT, 24 h.

- Yield: 68%, fewer side products.

Purification and Characterization

Crystallization Optimization

| Solvent System | Crystal Quality | Purity Post-Crystallization |

|---|---|---|

| Ethyl acetate/Hexane | Needles | 99.2% |

| Acetone/Water | Prisms | 98.7% |

| DCM/MeOH | Amorphous | 95.1% |

Spectroscopic Validation

Industrial-Scale Considerations

Process Economics Comparison :

| Step | Cost (USD/kg) | Environmental Factor (E) |

|---|---|---|

| Hantzsch Cyclization | 120–150 | 6.7 |

| Mitsunobu O-Benzylation | 290–320 | 18.2 |

| EDC Coupling | 180–210 | 8.9 |

Recommendation: SOCl₂-mediated amidation offers the best cost-performance ratio for ton-scale production despite higher E-factor.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s reactivity and bioactivity arise from its chlorinated (4-chlorobenzyl) and fluorinated (4-fluorobenzyl) aromatic groups, which enhance lipophilicity and membrane permeability. The pyridine-2-carboxamide core provides hydrogen-bonding capacity, critical for target interactions. Substituent positioning (e.g., electron-withdrawing groups) affects electronic properties, while steric effects from the methyl group at position 1 modulate binding specificity .

Q. What synthetic routes are most efficient for producing this compound with high purity and yield?

A common approach involves coupling 4-chlorobenzylamine with a pre-functionalized dihydropyridine intermediate. Microwave-assisted synthesis (60–80°C, DMF solvent) can reduce reaction times and improve yields (≥75%) compared to traditional reflux methods. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : Confirms substitution patterns (e.g., benzyloxy group integration at δ 4.8–5.2 ppm).

- HPLC : Validates purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Mass spectrometry : ESI-MS ([M+H]+ m/z ~425) verifies molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize assays using:

- Dose-response curves (IC50 comparisons under matched pH/temperature).

- Solvent controls (DMSO ≤0.1% to avoid cytotoxicity). Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What methodologies optimize reaction conditions for introducing the 4-fluorobenzyloxy group during synthesis?

Use Ullmann-type coupling with CuI/1,10-phenanthroline catalysis in DMSO at 100°C for 12 hours. Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Post-reaction, extract with dichloromethane and wash with brine to remove copper residues .

Q. How can computational methods elucidate this compound’s mechanism of action?

Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Pair with SAR studies to identify critical substituents (e.g., fluorobenzyl vs. chlorobenzyl derivatives) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : React with HCl to generate a water-soluble hydrochloride salt.

- Nanoformulation : Encapsulate in PEGylated liposomes (≤200 nm diameter via dynamic light scattering).

- Prodrug modification : Introduce ester groups at the carboxamide moiety for hydrolytic activation .

Q. How do researchers assess stability under varying pH and temperature conditions?

Conduct forced degradation studies :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).

- Thermal stress (60°C, 72h). Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

Use non-linear regression (GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report confidence intervals (95%) and R² values for curve fits .

Q. How to design experiments to evaluate off-target effects in kinase inhibition studies?

Utilize kinome-wide profiling (Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize hits with >50% inhibition and validate via ITC (binding constants) and Western blot (downstream pathway modulation) .

Q. What protocols ensure reproducibility in fluorescence-based binding assays?

- Buffer standardization : 10 mM HEPES (pH 7.4), 150 mM NaCl.

- Temperature control : Use a thermostatted cuvette holder (25°C ± 0.1°C).

- Inner-filter effect correction : Apply the formula for accurate intensity measurements .

Applications in Drug Development

Q. Which in vitro models are suitable for preliminary toxicity screening?

- HepG2 cells (hepatotoxicity via MTT assay).

- hERG assay (patch-clamp electrophysiology for cardiac risk).

- Caco-2 monolayers (permeability and P-gp efflux ratio) .

Q. How to prioritize derivatives for further development based on in silico ADMET predictions?

Use SwissADME to filter compounds with:

- Lipinski’s rule compliance (MW ≤500, LogP ≤5).

- High gastrointestinal absorption (BOILED-Egg model).

- Low CYP3A4 inhibition (PreADMET database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.